![molecular formula C18H12N4O5S B2782907 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 865286-35-7](/img/structure/B2782907.png)

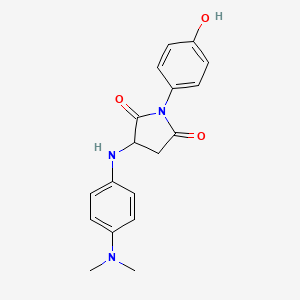

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

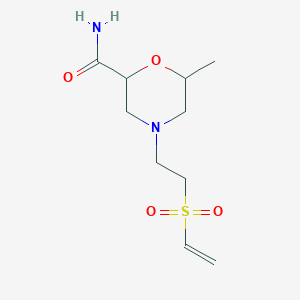

The compound “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a methoxyphenyl group, an oxadiazole ring, a nitrobenzo[b]thiophene ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides have been used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides, which were cyclized to thienopyrimidine-2,4-diones .科学的研究の応用

Synthesis and Characterization

The synthesis of compounds related to "N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide" involves intricate organic synthesis techniques. For instance, the synthesis of dihydropyrimidine derivatives, which share structural similarities with the target compound, has been achieved through the condensation of newly synthesized methoxyphenyl-oxadiazolyl compounds with acetoacetanilides and urea. These compounds have been characterized using NMR, IR spectroscopy, and mass spectrometry, highlighting the precision in structural elucidation crucial for scientific research applications (Lalpara et al., 2021).

Pharmacological Applications

Compounds with the 1,3,4-oxadiazole moiety, similar to the target compound, have been extensively studied for their pharmacological properties. For example, derivatives with the oxadiazole and nitrofuran groups have demonstrated significant anti-inflammatory and anti-tuberculosis activities. These compounds have shown excellent inhibition of inflammation and potent anti-tuberculosis activity at minimal inhibitory concentrations, indicating their potential as dual inhibitors for multidrug-resistant tuberculosis and inflammation (Turukarabettu et al., 2019).

Material Science Applications

In the realm of material science, derivatives featuring the 1,3,4-oxadiazole ring have been synthesized for their unique mesogenic properties. These compounds, particularly those with a nitro terminal group, exhibit distinct liquid crystalline behaviors, such as nematic and smectic A (SmA) phases. The presence of strong polar groups like the nitro group significantly influences the mesomorphic properties of these molecules, making them valuable for applications in advanced display technologies (Abboud et al., 2017).

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may contribute to its binding affinity and selectivity .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may influence its absorption, distribution, metabolism, and excretion .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity

特性

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O5S/c1-26-13-4-2-3-10(8-13)17-20-21-18(27-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFGEKUUAWMIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Naphthalen-2-Yl-L-Alanyl-L-Alaninamide](/img/structure/B2782825.png)

![4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2782826.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2782827.png)

![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)

![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)

![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)